![molecular formula C31H54N2O6 B12766583 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester CAS No. 110843-98-6](/img/structure/B12766583.png)
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dioxaspiro[55]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is a complex organic compound known for its unique spiro structure This compound features a spiro[55]undecane core with two dioxane rings and is esterified with bis(1,2,2,6,6-pentamethyl-4-piperidinyl) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester typically involves the following steps:
Formation of the Spiro Core: The spiro[5.5]undecane core is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or diol, under acidic or basic conditions.
Introduction of Dioxane Rings: The dioxane rings are introduced via a condensation reaction with formaldehyde or other aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various esters, amides
Wissenschaftliche Forschungsanwendungen
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester involves its interaction with molecular targets through its ester and spiro functionalities. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their stability and activity . The bis(1,2,2,6,6-pentamethyl-4-piperidinyl) groups provide steric hindrance, enhancing the compound’s stability and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid: Lacks the bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester groups, making it less stable and less versatile.
1,3-Dioxane-1,3-dithiane spiranes: Contain sulfur atoms in place of oxygen, leading to different chemical reactivity and stability.
Bis(1,3-oxathiane) spiranes: Feature both oxygen and sulfur atoms, offering unique stereochemical properties but differing in stability and reactivity compared to the target compound.
Uniqueness
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester stands out due to its high stability, resistance to degradation, and versatility in various applications. The presence of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) groups enhances its steric hindrance, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
110843-98-6 |
|---|---|
Molekularformel |
C31H54N2O6 |
Molekulargewicht |
550.8 g/mol |
IUPAC-Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate |
InChI |
InChI=1S/C31H54N2O6/c1-26(2)16-22(17-27(3,4)32(26)9)38-24(34)30(20-36-31(37-21-30)14-12-11-13-15-31)25(35)39-23-18-28(5,6)33(10)29(7,8)19-23/h22-23H,11-21H2,1-10H3 |
InChI-Schlüssel |
HBWIJRHOEJSLPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)C2(COC3(CCCCC3)OC2)C(=O)OC4CC(N(C(C4)(C)C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


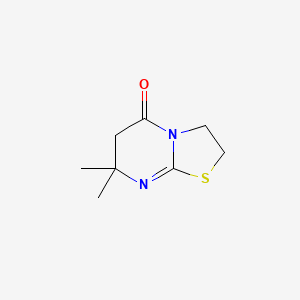
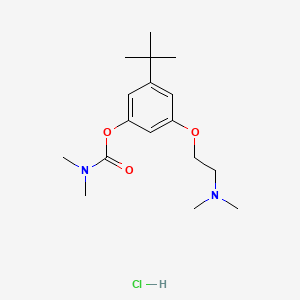
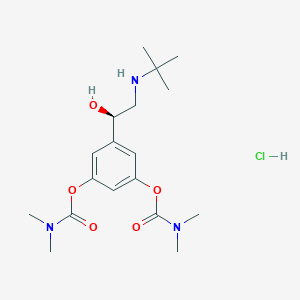



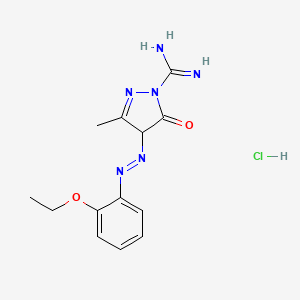
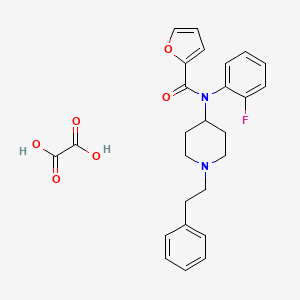
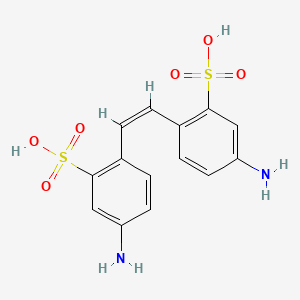
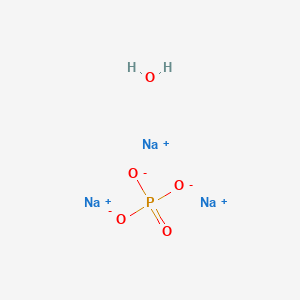

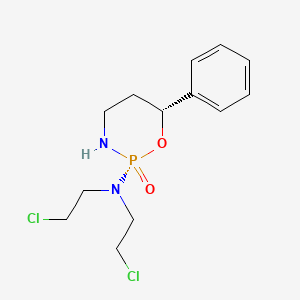
![N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12766577.png)

